2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine is a deuterated analog of nicotine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C10D4H10N2, and it has a molecular weight of 166.26 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered metabolic pathways and reduced reactivity compared to their non-deuterated counterparts.
Preparation Methods
The synthesis of 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . This process can be carried out under mild conditions, typically at room temperature and atmospheric pressure. Industrial production methods may involve the use of deuterated solvents and reagents to achieve high isotopic purity and yield .
Chemical Reactions Analysis
2,3,4,6-Tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine undergoes similar chemical reactions as its non-deuterated counterpart, nicotine. These reactions include:
Oxidation: The compound can be oxidized to form various oxidation products, such as cotinine and nicotine N-oxide.
Reduction: Reduction reactions can convert the compound into dihydronicotine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,6-Tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Biology: The compound is used in studies of nicotine metabolism and its effects on biological systems. Deuterated compounds can provide insights into the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine is similar to that of nicotine. It acts on nicotinic acetylcholine receptors (nAChRs) in the nervous system, leading to the release of neurotransmitters such as dopamine and norepinephrine . The deuterium atoms in the compound may alter its metabolic stability and reactivity, potentially leading to differences in its pharmacological effects compared to non-deuterated nicotine .
Comparison with Similar Compounds
Similar compounds to 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine include:
Nicotine: The non-deuterated form of the compound, widely studied for its effects on the nervous system.
2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)pyridine: Another deuterated pyridine derivative with similar applications in research.
1-Chloro-2,3,4,6-tetradeuterio-5-iodobenzene: A deuterated benzene derivative used in various chemical studies.
The uniqueness of this compound lies in its specific deuteration pattern and its structural similarity to nicotine, making it a valuable tool in studies of nicotine’s biological and chemical properties.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1/i2D,4D,6D,8D |
InChI Key |
SNICXCGAKADSCV-WPVOKJNASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@H]2CCCN2C)[2H] |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.